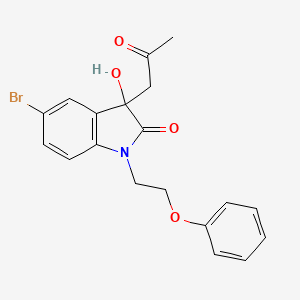
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one, also known as BPHOPI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one is thought to involve the inhibition of Topoisomerase I activity. Topoisomerase I is an enzyme that is involved in DNA replication and repair. It works by cutting the DNA strands to allow for the unwinding of the helix during replication or repair. 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one is believed to bind to the enzyme and prevent it from re-ligating the DNA strands, leading to the formation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has also been found to inhibit the activity of Topoisomerase I, which is involved in DNA replication and repair. This inhibition leads to the formation of DNA breaks and ultimately cell death.
实验室实验的优点和局限性
One advantage of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one is that it has been found to have anti-proliferative effects on cancer cells, specifically breast cancer cells. This makes it a potentially useful compound for cancer research. However, one limitation of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one is that it has not been extensively studied in vivo, meaning that its effects on whole organisms are not well understood.
未来方向
There are a number of potential future directions for research on 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one. One area of interest is in the development of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one analogues that may have improved anti-cancer properties. Another area of interest is in the study of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one in vivo, to better understand its effects on whole organisms. Additionally, research could be conducted to investigate the potential use of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one in combination with other anti-cancer drugs, to determine whether it could enhance their effectiveness.
合成方法
The synthesis of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one involves the reaction of 5-bromoindole-3-acetic acid with 2-phenoxyethanol in the presence of thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-oxopropyl-3-hydroxyindolin-2-one in the presence of a base such as triethylamine to yield 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one in good yield.
科学研究应用
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has been found to have potential applications in the field of cancer research. Studies have shown that 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has anti-proliferative effects on cancer cells, specifically breast cancer cells. It has been suggested that 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one acts by inhibiting the activity of the enzyme Topoisomerase I, which is involved in DNA replication and repair. 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
属性
IUPAC Name |
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c1-13(22)12-19(24)16-11-14(20)7-8-17(16)21(18(19)23)9-10-25-15-5-3-2-4-6-15/h2-8,11,24H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYQMAGIWWNBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CCOC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2870414.png)
![3,6-dichloro-N-[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylpyridine-2-carboxamide](/img/structure/B2870415.png)

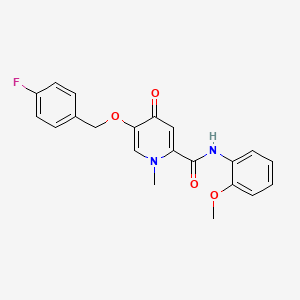

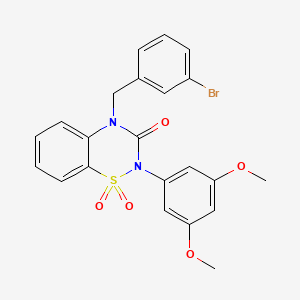
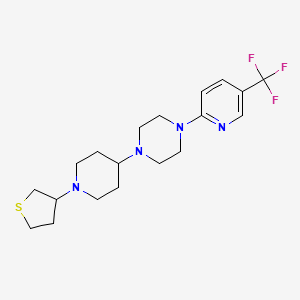
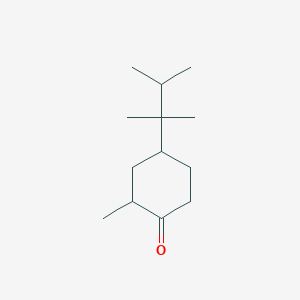
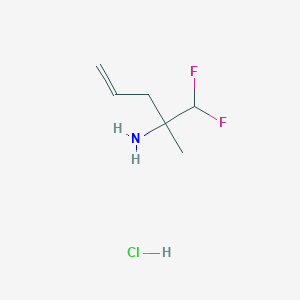
![7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2870432.png)
![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2870433.png)
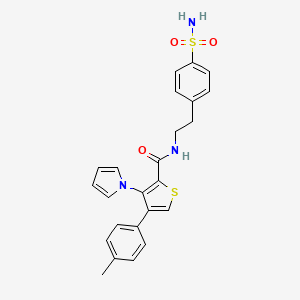

![1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2870437.png)